

# A Comprehensive Review of the Broad-Spectrum Antimicrobial Activity of 3-Phenyllactic Acid

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## Compound of Interest

Compound Name: 3-Phenyllactic acid, (S)-

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## Abstract

3-Phenyllactic acid (PLA), a naturally occurring organic acid produced by various microorganisms, notably lactic acid bacteria (LAB), has garnered significant attention for its broad-spectrum antimicrobial properties. Exhibiting inhibitory activity against a wide range of bacteria and fungi, PLA presents a promising alternative to conventional antibiotics, particularly in the food and feed industries. This technical guide provides a comprehensive literature review of the antimicrobial activity of 3-phenyllactic acid, with a focus on its quantitative efficacy, underlying mechanisms of action, and the experimental methodologies used for its evaluation. Detailed protocols for key experiments are provided, and complex biological processes and experimental workflows are visualized using Graphviz diagrams to facilitate understanding. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of antimicrobial research and development.

## Introduction

3-Phenyllactic acid (PLA) is an organic acid that is widely found in nature, particularly in honey and foods fermented by lactic acid bacteria.<sup>[1][2]</sup> It has been identified as a potent antimicrobial compound with a broad spectrum of activity against both bacteria and fungi.<sup>[2]</sup> PLA exists as two stereoisomers, D-PLA and L-PLA, both of which exhibit antimicrobial properties, with some

studies suggesting that D-PLA has greater activity.[3][4] The growing concern over antibiotic resistance has spurred research into alternative antimicrobial agents, and PLA has emerged as a promising candidate due to its natural origin and efficacy.[5] This review will delve into the quantitative data supporting its broad-spectrum activity, the current understanding of its mechanisms of action, and the detailed experimental protocols used to characterize its antimicrobial properties.

## Antimicrobial Spectrum and Efficacy

The antimicrobial activity of 3-phenyllactic acid has been demonstrated against a diverse array of microorganisms, including pathogenic and spoilage bacteria and fungi. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

### Antibacterial Activity

PLA has been shown to be effective against both Gram-positive and Gram-negative bacteria.[6] This includes a number of significant foodborne pathogens.

The following table summarizes the reported MIC values of 3-phenyllactic acid against various bacterial species.

Bacterium	Strain	MIC (mg/mL)	MIC (mM)	Reference(s)
Listeria monocytogenes	10403S	6	36.1	[7]
Listeria innocua	ATCC 33090	0.46-3.75 (pH dependent)	2.8-22.6 (pH dependent)	[8]
Staphylococcus aureus	-	2.5	15.0	[5]
Staphylococcus epidermidis	-	-	10.5	[9]
Escherichia coli	O26	2.75	16.5	[10]
Escherichia coli	-	2.5	15.0	[11]
Salmonella enterica	Derby	2.0-2.5	12.0-15.0	[10]
Salmonella enterica	DSM 17058	0.43-0.86 (pH dependent)	2.6-5.2 (pH dependent)	[6]
Pseudomonas aeruginosa	PAO1	-	0.3 (sub-MIC for virulence inhibition)	[12]
Klebsiella pneumoniae	-	2.5	15.0	[13]
Aggregatibacter actinomycetemcomitans	-	3.3	20.0	[14]

## Antifungal Activity

PLA also exhibits significant activity against a variety of fungal species, including molds and yeasts that are common contaminants in food and feed.[4][11]

The following table summarizes the reported MIC values of 3-phenyllactic acid against various fungal species.

Fungus	Strain(s)	MIC (mg/mL)	MIC (mM)	Reference(s)
Aspergillus flavus	-	6.0	36.1	[15]
Aspergillus niger	-	3.75-7.5	22.6-45.1	[4]
Aspergillus ochraceus	-	3.75-7.5	22.6-45.1	[4]
Penicillium roqueforti	-	3.75-7.5	22.6-45.1	[4]
Penicillium citrinum	-	7.5	45.1	[4]
Penicillium expansum	-	3.01-36.10	18.1-217.2	[16]
Fusarium sporotrichioides	-	<0.2	<1.2	[1]
Fusarium langsethiae	-	<0.2	<1.2	[1]
Fusarium sambucinum	-	-	8.1	[2][3]
Candida albicans	Fluconazole-Resistant	7.5	45.1	[17]
Rhizopus arrhizus	MTCC 24794	180	1083.2	[18]
Mucor sp.	-	180	1083.2	[18]

## Mechanisms of Antimicrobial Action

The broad-spectrum antimicrobial activity of 3-phenyllactic acid is attributed to its ability to target multiple cellular structures and functions in microorganisms. The primary mechanisms of action involve the disruption of the cell membrane and interaction with genomic DNA.[6]

## Disruption of Cell Membrane Integrity

One of the principal mechanisms by which PLA exerts its antimicrobial effect is by compromising the integrity of the microbial cell membrane.<sup>[11]</sup> This leads to increased permeability, leakage of intracellular components, and ultimately, cell death. Several studies have provided evidence for this mechanism through various experimental approaches.

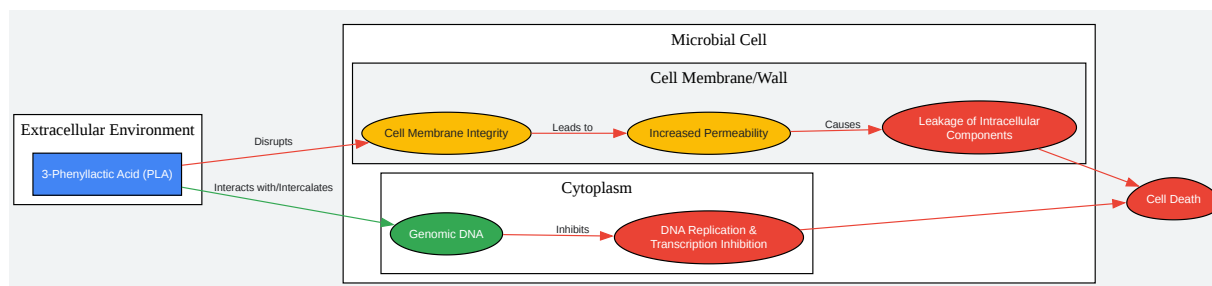
- Scanning Electron Microscopy (SEM): Morphological changes in bacteria treated with PLA, such as cell shrinkage and surface disruption, have been observed using SEM.<sup>[5][11]</sup>
- Flow Cytometry with Propidium Iodide (PI) Staining: PI is a fluorescent dye that can only enter cells with compromised membranes. Increased PI uptake in PLA-treated cells, as measured by flow cytometry, indicates a loss of membrane integrity.<sup>[5][11]</sup>
- Alkaline Phosphatase (ALP) Assay: ALP is an enzyme located in the periplasmic space of Gram-negative bacteria. Its leakage into the extracellular medium is an indicator of cell wall and outer membrane damage.<sup>[5]</sup>

## Interaction with Genomic DNA

In addition to its effects on the cell membrane, PLA has been shown to interact with bacterial genomic DNA.<sup>[5][11]</sup> Fluorescence spectroscopy studies have demonstrated that PLA can bind to DNA, potentially through intercalation, which can interfere with DNA replication and transcription, leading to inhibition of cell growth and division.<sup>[5][11]</sup>

## Conceptual Model of PLA's Antimicrobial Mechanism

The following diagram illustrates the currently understood mechanisms of action of 3-phenyllactic acid.



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Conceptual model of 3-phenyllactic acid's antimicrobial mechanisms.

## Detailed Experimental Protocols

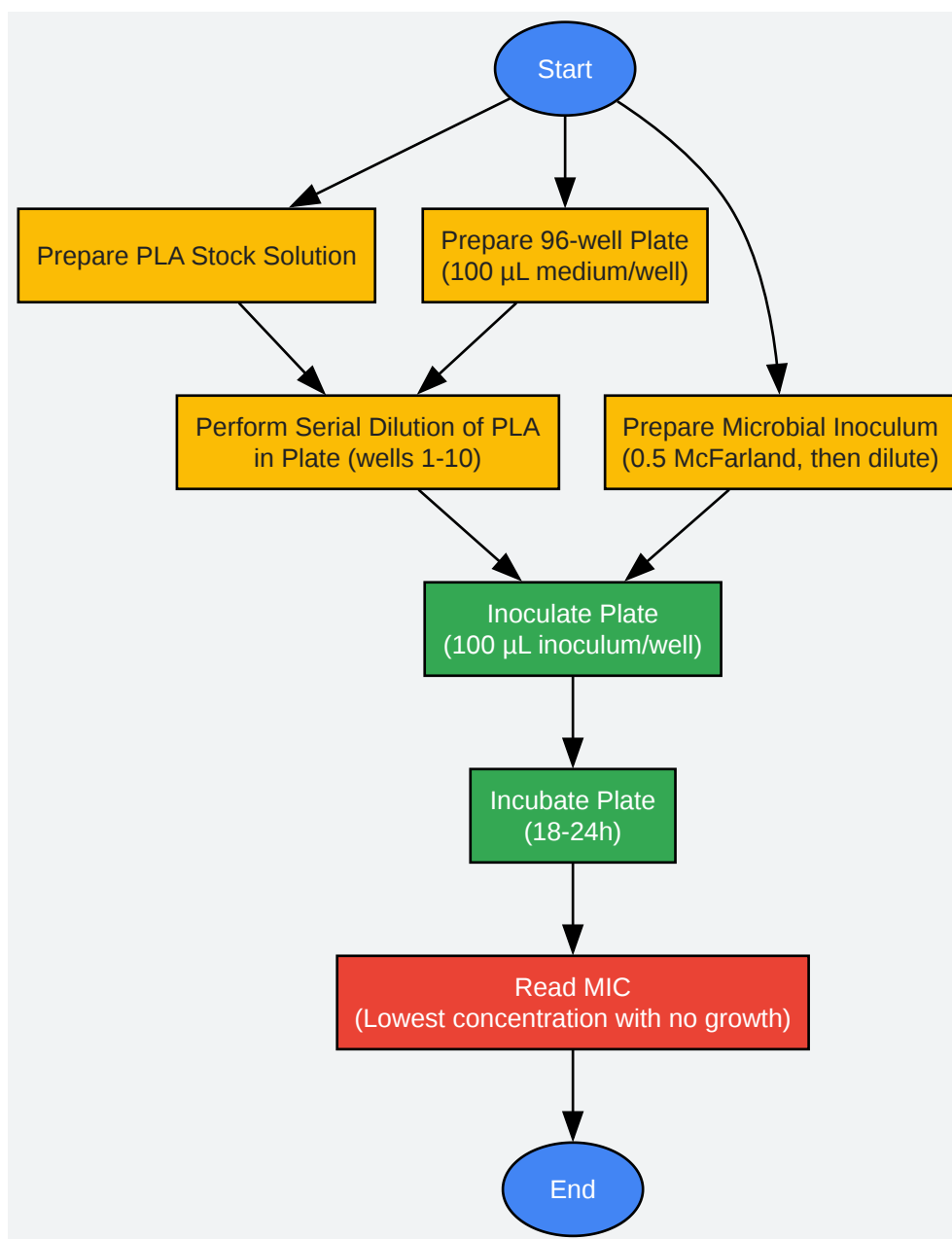
This section provides detailed methodologies for key experiments cited in the literature for evaluating the antimicrobial activity and mechanism of action of 3-phenyllactic acid.

### Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

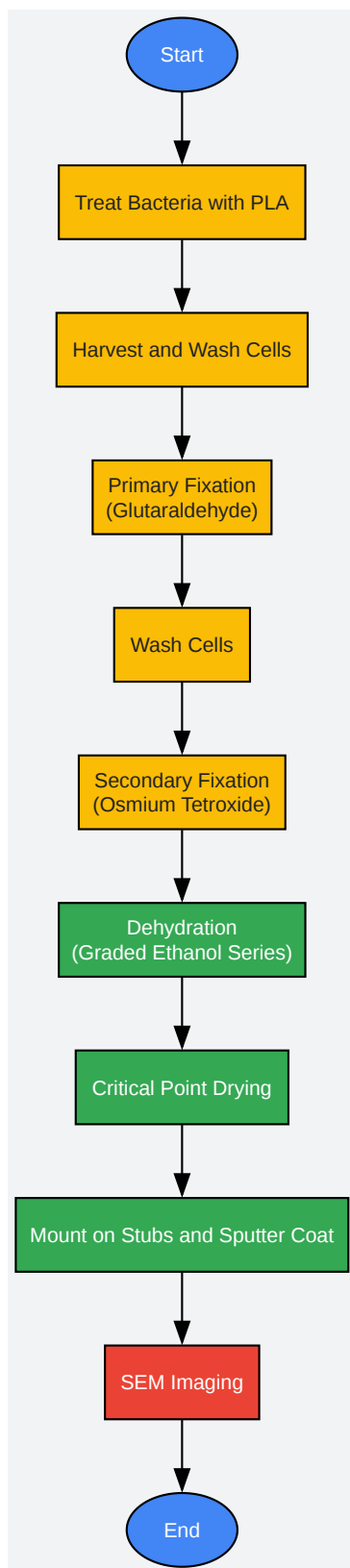
This protocol describes the determination of the MIC of PLA using the broth microdilution method in a 96-well microtiter plate format.

- 3-Phenyllactic acid (PLA)
- Sterile 96-well round-bottom microtiter plates
- Appropriate bacterial or fungal growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- Test microorganism strains

- Sterile diluent (e.g., sterile water or PBS)
- Spectrophotometer
- Incubator
- Preparation of PLA Stock Solution: Prepare a stock solution of PLA in a suitable solvent (e.g., sterile water or ethanol) at a concentration at least 10 times the highest concentration to be tested. Filter-sterilize the stock solution.
- Preparation of Microtiter Plates: Add 100  $\mu$ L of sterile growth medium to all wells of a 96-well microtiter plate.
- Serial Dilution of PLA: Add 100  $\mu$ L of the PLA stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 100  $\mu$ L from the first well to the second, mixing well, and repeating this process across the row to the tenth well. Discard the final 100  $\mu$ L from the tenth well. The eleventh well will serve as a positive control (no PLA), and the twelfth well as a negative control (medium only).
- Preparation of Inoculum: Grow the test microorganism in the appropriate broth overnight. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately  $1-2 \times 10^8$  CFU/mL for bacteria. Dilute this suspension in the growth medium to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in the wells.
- Inoculation: Add 100  $\mu$ L of the diluted inoculum to each well (except the negative control well).
- Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
- Determination of MIC: The MIC is the lowest concentration of PLA at which there is no visible growth (turbidity) of the microorganism.







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